molecular formula C16H15NO2 B12315054 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid

4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid

Cat. No.: B12315054
M. Wt: 253.29 g/mol
InChI Key: SGCYMVDJMGVVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is characterized by the presence of a tetrahydroquinoline moiety attached to a benzoic acid group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid typically involves the following steps:

Chemical Reactions Analysis

4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid can be compared with other similar compounds:

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)benzoic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19)

InChI Key

SGCYMVDJMGVVMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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